molecular formula C32H58O4Zn B12657790 Zinc (Z)-hexadec-9-enoate CAS No. 67627-66-1

Zinc (Z)-hexadec-9-enoate

Cat. No.: B12657790
CAS No.: 67627-66-1
M. Wt: 572.2 g/mol
InChI Key: TWTVHORHASCLNS-ATMONBRVSA-L
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Description

Zinc (Z)-hexadec-9-enoate: is an organozinc compound that features a zinc ion coordinated to a hexadec-9-enoate ligand

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zinc (Z)-hexadec-9-enoate typically involves the reaction of zinc salts with hexadec-9-enoic acid. One common method is the direct reaction of zinc oxide with hexadec-9-enoic acid in the presence of a solvent such as ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: Zinc (Z)-hexadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form zinc oxide and other by-products.

    Reduction: It can be reduced under specific conditions to yield different zinc-containing species.

    Substitution: The hexadec-9-enoate ligand can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Ligand exchange reactions can be facilitated by using reagents like halides or phosphines.

Major Products Formed:

    Oxidation: Zinc oxide and various organic by-products.

    Reduction: Different zinc-containing species depending on the reducing agent used.

    Substitution: New organozinc compounds with different ligands.

Scientific Research Applications

Chemistry: Zinc (Z)-hexadec-9-enoate is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions. Its unique coordination environment allows for selective activation of substrates.

Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics.

Medicine: The compound is being investigated for its potential in drug delivery systems. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability.

Industry: this compound is used in the production of specialty coatings and lubricants

Mechanism of Action

The mechanism by which Zinc (Z)-hexadec-9-enoate exerts its effects involves the coordination of the zinc ion to various molecular targets. In catalysis, the zinc ion activates substrates by coordinating to them and facilitating their transformation. In biological systems, the zinc ion can interact with cell membranes and proteins, disrupting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

    Zinc acetate: Used in various industrial and pharmaceutical applications.

    Zinc oxide: Widely used in sunscreens, coatings, and as a catalyst.

    Zinc chloride: Employed in textile processing, metallurgical fluxes, and as a catalyst.

Uniqueness: Zinc (Z)-hexadec-9-enoate is unique due to its specific ligand coordination, which imparts distinct chemical properties and reactivity. Unlike other zinc compounds, it offers a combination of catalytic activity and biological functionality, making it versatile for various applications.

Properties

CAS No.

67627-66-1

Molecular Formula

C32H58O4Zn

Molecular Weight

572.2 g/mol

IUPAC Name

zinc;(Z)-hexadec-9-enoate

InChI

InChI=1S/2C16H30O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;+2/p-2/b2*8-7-;

InChI Key

TWTVHORHASCLNS-ATMONBRVSA-L

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Zn+2]

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Zn+2]

Origin of Product

United States

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